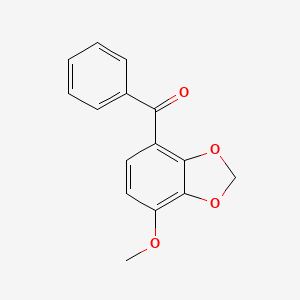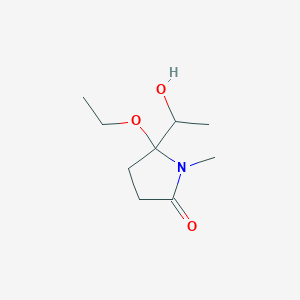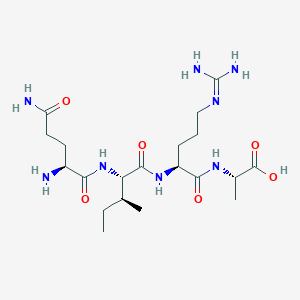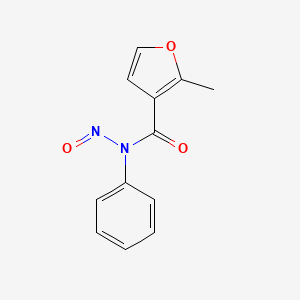![molecular formula C16H30O3 B12528910 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate CAS No. 676532-45-9](/img/structure/B12528910.png)
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate is an organic compound with the molecular formula C16H28O3 It is known for its unique structural features, which include a butanoate ester linked to a dimethylhexenyl group through an ether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate typically involves the esterification of butanoic acid with an alcohol derivative of 3,5-dimethylhex-3-en-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and simplifying the purification steps.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification and etherification reactions.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving esters and ethers.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism by which 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate exerts its effects involves interactions with various molecular targets. The ester and ether functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl cyclopropanecarboxylate
- 2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl acetate
Uniqueness
2-[(3,5-Dimethylhex-3-en-2-yl)oxy]-2-methylpropyl butanoate is unique due to its specific ester linkage to butanoic acid, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
676532-45-9 |
|---|---|
Fórmula molecular |
C16H30O3 |
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
[2-(3,5-dimethylhex-3-en-2-yloxy)-2-methylpropyl] butanoate |
InChI |
InChI=1S/C16H30O3/c1-8-9-15(17)18-11-16(6,7)19-14(5)13(4)10-12(2)3/h10,12,14H,8-9,11H2,1-7H3 |
Clave InChI |
YBZUVSSDABMOLF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC(C)(C)OC(C)C(=CC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9'-(Hexane-1,6-diyl)bis{9-[(2-ethenylphenyl)methyl]-9H-fluorene}](/img/structure/B12528843.png)

![[1,1'-Biphenyl]-4-ylcarbamyl chloride](/img/structure/B12528866.png)
![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)


![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)


![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)

![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)
![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)
